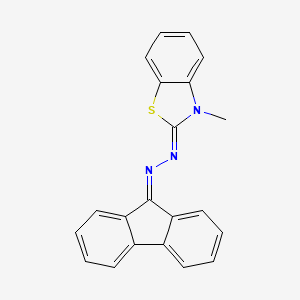

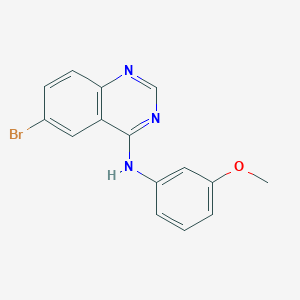

3-methyl-1,3-benzothiazol-2(3H)-one 9H-fluoren-9-ylidenehydrazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related benzothiazole derivatives often involves the condensation of 3-methyl-2-benzothiazolinone hydrazone with aldehydes to form Schiff bases, which can undergo further cyclization to yield various heterocyclic compounds. Such synthetic routes have been utilized to create compounds with significant biological activities, including antitumor properties against a range of human solid tumor cell lines (Ibrahim et al., 2015).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole unit, which imparts rigidity and planarity to the molecule, affecting its electronic properties and interaction with biological targets. The structural analysis of similar compounds reveals that the molecular conformation and intermolecular hydrogen bonding play a crucial role in their biological activities and material properties (Lindgren et al., 2013).

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, including cyclization, condensation, and substitution, to yield a wide range of functionalized molecules. These reactions are often influenced by the electron-rich nature of the benzothiazole nitrogen and sulfur atoms, which can participate in nucleophilic and electrophilic reactions, respectively. The chemical properties of these compounds are heavily influenced by the substituents on the benzothiazole ring and the nature of the condensed rings or side chains (Farag et al., 1996).

科学的研究の応用

Benzothiazole's Role in Medicinal Chemistry Benzothiazole is a heterocyclic compound that features prominently in medicinal chemistry due to its varied biological activities. Its derivatives are known to possess anti-viral, anti-microbial, anti-inflammatory, anti-diabetic, anti-tumor, and anti-cancer properties among others. The structural uniqueness of benzothiazole, especially the methine center in the thiazole ring, contributes to its importance in synthesizing bioactive molecules. This suggests that 3-methyl-1,3-benzothiazol-2(3H)-one 9H-fluoren-9-ylidenehydrazone could potentially have applications across a spectrum of pharmacological activities (Bhat & Belagali, 2020).

Benzothiazole Derivatives in Drug Discovery The exploration and patenting of benzothiazole derivatives for therapeutic applications have seen significant activity. These derivatives have been developed as chemotherapeutic agents, showing broad antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Particularly, 2-arylbenzothiazoles have been identified as potential antitumor agents, with some compounds undergoing clinical use for various diseases. This indicates a promising avenue for the specific compound for applications in treating diseases or in drug discovery projects (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Recent Trends and Patent Reviews Recent reviews of patents related to benzothiazole derivatives filed from 2015 to 2020 cover a wide range of pharmacological activities. This growing interest in benzothiazole-based drug development highlights the scaffold's importance in generating compounds with therapeutic potential. The focus on cancer research within these patents suggests a key area where 3-methyl-1,3-benzothiazol-2(3H)-one 9H-fluoren-9-ylidenehydrazone could find application, given its benzothiazole backbone (Law & Yeong, 2022).

特性

IUPAC Name |

(Z)-N-(fluoren-9-ylideneamino)-3-methyl-1,3-benzothiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3S/c1-24-18-12-6-7-13-19(18)25-21(24)23-22-20-16-10-4-2-8-14(16)15-9-3-5-11-17(15)20/h2-13H,1H3/b23-21- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVHAAXTWRFVGL-LNVKXUELSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NN=C3C4=CC=CC=C4C5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=CC=CC=C2S/C1=N\N=C3C4=CC=CC=C4C5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5523146.png)

![methyl (4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetate](/img/structure/B5523151.png)

![2-benzyl-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523212.png)

![N-(4-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5523221.png)

![2-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5523240.png)

![5-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate](/img/structure/B5523241.png)

![(1S*,5R*)-6-benzyl-3-[3-(3-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523242.png)

![3-[(7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]propanoic acid](/img/structure/B5523243.png)

![4-[(2-naphthylsulfonyl)methyl]-1,3-thiazol-2-amine](/img/structure/B5523246.png)

![2-fluoro-5-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzoic acid](/img/structure/B5523252.png)